molecular formula C10H9N3O2 B062536 1-Benzyl-5-nitroimidazole CAS No. 159790-78-0

1-Benzyl-5-nitroimidazole

Cat. No.: B062536
CAS No.: 159790-78-0
M. Wt: 203.2 g/mol
InChI Key: ORVKJGIRFOONOE-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitroimidazole is a heterocyclic compound that features a benzyl group attached to the nitrogen atom at position 1 and a nitro group at position 5 of the imidazole ring. Imidazoles are an important class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

1-Benzyl-5-nitroimidazole is a derivative of the nitroimidazole class of compounds, which includes well-known drugs such as Benznidazole and Metronidazole . The primary targets of these compounds are various forms of the parasite Trypanosoma cruzi, the causative organism of Chagas disease .

Mode of Action

The mode of action of this compound is likely similar to that of other nitroimidazoles. These compounds are thought to be reduced to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of radical species which can damage the parasite’s DNA or cellular machinery . This damage can lead to the death of the parasite, effectively treating the infection .

Pharmacokinetics

For instance, Benznidazole has a high bioavailability and is metabolized in the liver, with an elimination half-life of 12 hours . It is excreted through the kidneys and feces . Metronidazole, another nitroimidazole, is almost completely absorbed orally, with a bioavailability greater than 90% . It is distributed widely and has low protein binding .

Result of Action

The result of the action of this compound is the effective treatment of infections caused by Trypanosoma cruzi. This is achieved through the generation of radical species that damage the parasite’s DNA or cellular machinery, leading to the death of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 1-benzylimidazole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-nitroimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The imidazole ring can undergo oxidation to form various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-5-nitroimidazole has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-nitroimidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group at position 1 and the nitro group at position 5 distinguishes it from other nitroimidazoles and can lead to differences in its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-benzyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVKJGIRFOONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434142
Record name 1-Benzyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159790-78-0
Record name 1-Benzyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-benzyl-5-nitroimidazole a useful starting material in medicinal chemistry, particularly for developing guanase inhibitors?

A1: this compound serves as a versatile building block for synthesizing more complex molecules, including analogs of azepinomycin, a known guanase inhibitor [, ]. The structure of this compound allows for various chemical modifications, which are crucial for exploring Structure-Activity Relationships (SAR) and optimizing the inhibitory activity against guanase.

Q2: Can you describe a specific example of how this compound was modified and what impact it had on biological activity?

A2: Researchers synthesized 6-amino-5,6,7,8,-tetrahydro-4H-imidazo[4,5-e][1,4]diazepine-5,8-dione (compound 3 in the study) starting from this compound-4-carboxylic acid []. This compound, along with its synthetic precursor, exhibited moderate inhibitory activity against rabbit liver guanase. This demonstrates the potential of using this compound as a scaffold for developing novel guanase inhibitors.

Q3: Besides its role in developing guanase inhibitors, what other reactions involving this compound are of interest to researchers?

A3: Researchers have explored various reactions of this compound and its derivatives, including bromination reactions at different positions []. This research delves into the reactivity of this compound under various conditions and provides valuable insights into its potential applications in synthesizing diverse heterocyclic compounds. For instance, base-catalyzed bromination can lead to the introduction of alkoxy functionalities or the formation of dimers and monomers with substituted 2,2-diaminomalonate side-chains [].

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